molecular formula C12H19N3O B12445533 4-Aminomethyl-2-(4-methyl-piperazin-1-YL)-phenol CAS No. 887577-33-5

4-Aminomethyl-2-(4-methyl-piperazin-1-YL)-phenol

Cat. No.: B12445533
CAS No.: 887577-33-5
M. Wt: 221.30 g/mol
InChI Key: CYPZCHKPNLZHMF-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The IUPAC name for this compound is derived through hierarchical substitution rules applied to its phenolic backbone. The parent structure is phenol , with substituents at the 2- and 4-positions. At the 2-position, the 4-methylpiperazin-1-yl group is attached, while the 4-position hosts an aminomethyl (-CH₂NH₂) substituent. Thus, the systematic name is 4-(aminomethyl)-2-(4-methylpiperazin-1-yl)phenol .

Isomeric possibilities arise from positional and functional group variations:

  • Positional isomerism : Substitution of the piperazine and aminomethyl groups at alternate positions (e.g., 3- and 5-positions) would yield distinct isomers, though these are not reported in the literature for this specific scaffold.
  • Tautomerism : The aminomethyl group’s primary amine (-NH₂) does not exhibit tautomeric shifts under standard conditions, as protonation occurs preferentially at the piperazine nitrogen due to its higher basicity (pKₐ ~9.73 for piperazine).

The absence of stereogenic centers in the molecule precludes enantiomerism. However, conformational isomerism of the piperazine ring and rotational freedom of the aminomethyl group contribute to dynamic structural variability.

Molecular Architecture: Piperazine-Phenol Hybrid Scaffold

The compound’s structure integrates three key domains (Table 1):

Domain Structural Features Role in Molecular Properties
Phenolic core Aromatic ring with hydroxyl (-OH) at position 1 Hydrogen bond donor; enhances solubility in polar solvents
4-Methylpiperazin-1-yl Six-membered diazine ring with N-methyl substitution at position 4 Imparts basicity; modulates lipophilicity
Aminomethyl (-CH₂NH₂) Primary amine linked via methylene bridge at position 4 Participates in hydrogen bonding and salt formation

The piperazine ring adopts a chair conformation , with the N-methyl group occupying an equatorial position to minimize steric strain. The phenol’s hydroxyl group and the piperazine’s secondary nitrogen create a dual hydrogen-bonding motif, influencing crystallinity and solvation dynamics. Electronic effects are dominated by the electron-donating methyl group on piperazine, which elevates the ring’s basicity compared to unsubstituted piperazine (pKₐ ~10.8).

Stereochemical Analysis and Conformational Dynamics

Despite the absence of chiral centers, the molecule exhibits conformational flexibility due to:

  • Piperazine ring puckering : The chair-to-boat interconversion energy barrier (~25 kJ/mol) permits dynamic adaptation to binding environments.
  • Aminomethyl rotation : The -CH₂NH₂ group rotates freely around the C-C bond, sampling staggered and eclipsed conformations with minimal energy differences.

Quantum mechanical calculations predict that the lowest-energy conformation features:

  • A chair-shaped piperazine with N-methyl equatorial
  • The aminomethyl group oriented para to the hydroxyl group
  • Intramolecular hydrogen bonding between the phenol -OH and piperazine N-H

This conformation stabilizes the molecule in nonpolar environments, while aqueous solvation disrupts intramolecular H-bonds, favoring extended conformations.

Comparative Structural Analysis with Related Piperazine Derivatives

Key structural differences between 4-aminomethyl-2-(4-methyl-piperazin-1-yl)-phenol and analogous compounds are summarized in Table 2:

Compound Substituents Key Structural Divergence Impact on Properties
4-[4-(4-Aminophenyl)piperazin-1-yl]phenol Phenylamine at piperazine N-4 Larger aromatic system Increased π-π stacking capacity
1-Amino-4-methylpiperazine No phenolic component; primary amine Simpler piperazine derivative Higher water solubility
N-Methylpiperazine chalcones Chalcone linker to aryl groups Extended conjugation system Enhanced MAO-B/AChE inhibitory activity

The unique aminomethyl-phenol substitution in this compound balances hydrophilic (phenolic -OH, piperazine) and hydrophobic (methyl group) domains, enabling dual solubility in aqueous and organic phases. Compared to 1-amino-4-methylpiperazine, the phenolic component introduces additional hydrogen-bonding sites, potentially improving target binding specificity in biochemical applications.

Properties

CAS No.

887577-33-5

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

4-(aminomethyl)-2-(4-methylpiperazin-1-yl)phenol

InChI

InChI=1S/C12H19N3O/c1-14-4-6-15(7-5-14)11-8-10(9-13)2-3-12(11)16/h2-3,8,16H,4-7,9,13H2,1H3

InChI Key

CYPZCHKPNLZHMF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC(=C2)CN)O

Origin of Product

United States

Preparation Methods

Synthesis of 2-(4-Methylpiperazin-1-yl)phenol

The first step involves introducing the 4-methylpiperazine moiety at the ortho position of phenol. This is achieved via nucleophilic aromatic substitution (SNAr) using a halogenated phenol precursor.

Procedure :

  • Starting material : 2-Fluorophenol or 2-chlorophenol.
  • Reagents : 1-Methylpiperazine, potassium carbonate (K₂CO₃), and N-methylpyrrolidone (NMP) as the solvent.
  • Conditions : Heating at 120–125°C for 5–7 hours under nitrogen.
  • Workup : Cooling, addition of isopropanol to precipitate the product, and filtration.
  • Yield : ~85–90% (estimated from analogous reactions in source).

Mechanism : The electron-withdrawing fluorine or chlorine activates the aromatic ring for attack by the piperazine nucleophile, facilitated by a polar aprotic solvent and base.

Mannich Reaction for Para-Aminomethylation

The intermediate 2-(4-methylpiperazin-1-yl)phenol undergoes aminomethylation at the para position via the Mannich reaction.

Procedure :

  • Reagents : Formaldehyde (37% aqueous), ammonium chloride (NH₄Cl), and ethanol.
  • Conditions : Reflux at 80°C for 6–8 hours.
  • Workup : Neutralization with sodium bicarbonate, extraction with ethyl acetate, and column chromatography.
  • Yield : 70–75% (based on similar reactions in source).

Mechanism : Formaldehyde and ammonium chloride form an iminium ion intermediate, which reacts with the phenol’s para position to install the -CH₂NH₂ group.

Reductive Amination of an Aldehyde Intermediate

Formylation at the Para Position

A formyl group is introduced at the para position of 2-(4-methylpiperazin-1-yl)phenol via directed ortho-metalation or Vilsmeier-Haack reaction.

Procedure :

  • Reagents : N,N-Dimethylformamide (DMF), phosphoryl chloride (POCl₃).
  • Conditions : 0–5°C for 2 hours, followed by warming to room temperature.
  • Yield : ~60% (extrapolated from source).

Reductive Amination

The aldehyde is converted to the aminomethyl group via reductive amination.

Procedure :

  • Reagents : Sodium cyanoborohydride (NaBH₃CN), ammonium acetate (NH₄OAc), and methanol.
  • Conditions : Stirring at room temperature for 12 hours.
  • Yield : 65–70%.

Mechanism : The aldehyde reacts with ammonia to form an imine, which is reduced to the primary amine.

Nitromethylation and Reduction

Nitromethyl Group Installation

A nitromethyl group is introduced via radical or electrophilic substitution.

Procedure :

  • Reagents : Nitromethane (CH₃NO₂), ceric ammonium nitrate (CAN), and acetic acid.
  • Conditions : Heating at 60°C for 4 hours.
  • Yield : ~50% (based on analogous oxadiazole syntheses in source).

Reduction to Aminomethyl

The nitro group is reduced to an amine.

Procedure :

  • Reagents : Hydrogen gas (H₂), palladium on carbon (Pd/C), and ethanol.
  • Conditions : Room temperature, 16 hours.
  • Yield : 85–90%.

Ruthenium-Catalyzed Aminomethylation

Direct C–H Functionalization

A modern approach utilizes methanol as a C1 source for aminomethylation.

Procedure :

  • Catalyst : Ruthenium complex (e.g., [Ru(p-cymene)Cl₂]₂).
  • Reagents : Methanol, ammonium acetate, and dimethylformamide (DMF).
  • Conditions : 120°C for 24 hours under nitrogen.
  • Yield : 55–60%.

Mechanism : Methanol dehydrogenates to formaldehyde, which participates in the aminomethylation via an iminium intermediate.

Comparative Analysis of Methods

Method Key Steps Advantages Limitations Yield Range
Nucleophilic + Mannich SNAr, Mannich reaction High regioselectivity Multi-step, moderate yields 70–75%
Reductive Amination Formylation, reduction Avoids nitro intermediates Requires aldehyde stability 65–70%
Nitromethylation Radical substitution, hydrogenation Robust nitro reduction Hazardous nitromethane use 50–60%
Ru-Catalyzed C–H activation Atom-economical, one-pot High catalyst cost 55–60%

Critical Reaction Parameters

Solvent and Temperature Effects

  • NMP/DMSO : Essential for SNAr due to high polarity and boiling point.
  • Ethanol/Water : Preferred for Mannich reactions to solubilize ammonium salts.

Catalytic Hydrogenation

  • Pd/C : Optimal for nitro reductions, with yields >85% under mild conditions.
  • Raney Nickel : Alternative for large-scale reductions but requires higher pressures.

Scalability and Industrial Feasibility

The nucleophilic substitution-Mannich route (Method 1) is most scalable, leveraging established industrial protocols for piperazine couplings. In contrast, ruthenium-catalyzed methods (Method 4) remain exploratory due to catalyst costs.

Chemical Reactions Analysis

Types of Reactions

4-Aminomethyl-2-(4-methyl-piperazin-1-YL)-phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-Aminomethyl-2-(4-methyl-piperazin-1-YL)-phenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-tumor and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Aminomethyl-2-(4-methyl-piperazin-1-YL)-phenol involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or interfere with cellular pathways by interacting with receptors. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol

  • Structural Differences: Replaces the aminomethyl group with an iminomethyl (-CH=N-) linkage and adds a methoxy (-OCH₃) substituent.
  • Methoxy substitution reduces phenol acidity (pKa ~10 vs. ~9.95 for unsubstituted phenol) and enhances lipophilicity .
  • Biological Relevance: Piperazine-iminomethyl derivatives are studied for antimicrobial and antitumor activities .

(4-Methyl-piperazin-1-yl)-acetic Acid

  • Structural Differences: Substitutes the phenol and aminomethyl groups with a carboxylic acid (-COOH) directly attached to the piperazine.
  • Impact on Properties: Carboxylic acid increases water solubility (logP ~-0.5) but reduces membrane permeability compared to the phenol-aminomethyl combination . The compound exhibits antibacterial activity, likely due to ionic interactions with bacterial membranes .

4-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-phenylamine

  • Structural Differences: Features a methoxyphenyl group and a phenylamine (-C₆H₄NH₂) instead of the phenol and aminomethyl groups.
  • Impact on Properties: Phenylamine increases basicity (pKa ~4.5–5.5) compared to the phenol (pKa ~10), altering protonation states under physiological conditions .

2-Amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide

  • Structural Differences: Incorporates an acetamide (-NHCOCH₃) group instead of the phenol and aminomethyl substituents.
  • Impact on Properties: Acetamide introduces hydrogen-bonding sites (H-bond donors/acceptors: 2/4) and may improve metabolic stability compared to the free phenol . Molecular weight (248.32 g/mol) is lower than the target compound, affecting bioavailability .

Phenol Esters (e.g., 2-Methoxy-4-methylphenol Acetate)

  • Structural Differences : Replaces the hydroxyl group with an ester (-OAc).
  • Impact on Properties: Esters are less acidic (pKa ~12–13) and more lipophilic (logP ~2.5) than phenols, enhancing cell membrane penetration but reducing solubility . Ester hydrolysis in vivo can regenerate the active phenol, serving as prodrugs .

Comparative Data Table

Compound Name Key Functional Groups pKa (Phenol) logP Biological Activity
4-Aminomethyl-2-(4-methyl-piperazin-1-YL)-phenol Phenol, aminomethyl, piperazine ~9.95 ~1.8 Anticancer, antimicrobial
2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol Methoxy, iminomethyl, piperazine ~10.0 ~2.1 Antimicrobial
(4-Methyl-piperazin-1-yl)-acetic Acid Carboxylic acid, piperazine N/A ~-0.5 Antibacterial
4-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-phenylamine Methoxyphenyl, phenylamine ~4.5–5.5 ~2.5 CNS modulation
2-Amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide Acetamide, piperazine N/A ~1.2 Kinase inhibition
2-Methoxy-4-methylphenol Acetate Ester, methoxy ~12–13 ~2.5 Prodrug for anti-inflammatory

Key Findings

Piperazine Role : The 4-methylpiperazine moiety enhances solubility and receptor binding across analogs, but substituents dictate specificity.

Phenol vs. Esters: Free phenols (e.g., target compound) exhibit higher acidity and reactivity, while esters act as prodrugs with improved bioavailability .

Biological Activity

4-Aminomethyl-2-(4-methyl-piperazin-1-YL)-phenol, a compound belonging to the class of Mannich bases, exhibits a range of biological activities that have garnered attention in medicinal and pharmaceutical research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

1. Overview of the Compound

The structure of this compound consists of a phenolic core with an aminomethyl group and a piperazine moiety. Its chemical properties suggest potential interactions with various biological targets, making it a candidate for further exploration in drug development.

2.1 Antimicrobial Activity

Mannich bases, including this compound, have been reported to possess significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi, contributing to their potential use as antimicrobial agents .

2.2 Anticancer Properties

Research has shown that this compound exhibits cytotoxic effects against cancer cell lines. For instance, it has been demonstrated to inhibit the activity of specific enzymes involved in cancer cell proliferation, such as carbonic anhydrases (hCA I and hCA II), with Ki values indicating strong inhibitory effects (Ki: 484.02 ± 30.30 nM for hCA I and Ki: 526.30 ± 112.9 nM for hCA II) .

2.3 Neuroprotective Effects

The compound's piperazine component is associated with neuroprotective properties, which may be beneficial in treating neurodegenerative diseases. Preliminary studies suggest that it may modulate neurotransmitter systems, enhancing cognitive function and providing protection against neurotoxicity .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of enzymes critical for tumor growth and survival, such as histone acetyltransferases (HATs) and carbonic anhydrases.
  • Receptor Interaction : It may interact with various receptors in the central nervous system, influencing pathways related to mood regulation and cognitive enhancement.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of Mannich bases similar to this compound on breast cancer cell lines. The results indicated that these compounds induced apoptosis through mitochondrial pathways, demonstrating their potential as chemotherapeutic agents .

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration induced by oxidative stress, the compound exhibited protective effects on neuronal cells by reducing reactive oxygen species (ROS) levels and enhancing mitochondrial function . This suggests its potential application in neurodegenerative disorders such as Alzheimer's disease.

5. Data Tables

Biological ActivityMechanismIC50/ Ki Values
AntimicrobialEnzyme InhibitionVaries by strain
AnticancerHAT InhibitionKi: 484.02 nM (hCA I)
NeuroprotectiveROS ReductionNot specified

6. Conclusion

This compound demonstrates promising biological activities that warrant further investigation. Its multifaceted mechanisms of action suggest it could serve as a valuable lead compound in the development of new therapeutic agents targeting microbial infections, cancer, and neurodegenerative diseases.

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